molecular formula C19H21N5OS B2595607 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034299-63-1

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2595607
CAS No.: 2034299-63-1
M. Wt: 367.47
InChI Key: YHYHGPSJAGEEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a complex organic compound that features a combination of pyrazole, pyrazine, thiophene, and cyclopentane carboxamide moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones.

    Synthesis of the pyrazine moiety: This can be synthesized via cyclization reactions involving diamines and dicarbonyl compounds.

    Coupling reactions: The pyrazole and pyrazine units can be coupled using a suitable linker, such as a methyl group.

    Formation of the cyclopentanecarboxamide: This can be synthesized from cyclopentanone derivatives through amide formation reactions.

    Introduction of the thiophene ring: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole, pyrazine, or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” will depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared with other pyrazole-pyrazine derivatives, thiophene-containing compounds, or cyclopentane carboxamides.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties. For example, the presence of both pyrazole and pyrazine rings may enhance its ability to interact with specific biological targets, while the thiophene ring may contribute to its electronic properties.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-24-13-14(11-23-24)17-15(20-8-9-21-17)12-22-18(25)19(6-2-3-7-19)16-5-4-10-26-16/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHGPSJAGEEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.